4-Ethoxy-2-methylquinolin-6-amine
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Overview
Description
4-Ethoxy-2-methylquinolin-6-amine is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 2nd position, and an amine group at the 6th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylquinolin-6-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications . The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale cyclization reactions using readily available starting materials. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed to introduce specific functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
4-Ethoxy-2-methylquinolin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular pathways depend on the specific biological context and the nature of the substituents on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2-methylquinolin-4-ol: This compound has a hydroxyl group at the 4th position instead of an amine group.
4-Methylquinolin-6-amine: This compound lacks the ethoxy group at the 4th position.
Uniqueness
4-Ethoxy-2-methylquinolin-6-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
657391-67-8 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-ethoxy-2-methylquinolin-6-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-5-4-9(13)7-10(11)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
XMYRAKYETFBGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=NC(=C1)C)N |
Origin of Product |
United States |
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